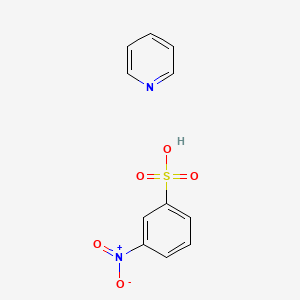

Pyridine 3-nitrobenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridine 3-nitrobenzenesulfonate is a chemical compound with the molecular formula C11H10N2O5S. This compound is characterized by its molecular weight of 282.27 g/mol and a melting point range of 119-122°C. This compound is used as a mild acid catalyst in various chemical reactions, particularly in the formation of cyclic orthoesters and as protecting groups in nucleosides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyridine 3-nitrobenzenesulfonate can be synthesized through the reaction of pyridine with 3-nitrobenzenesulfonic acid. The reaction typically involves dissolving pyridine in a suitable solvent, such as ethanol or methanol, followed by the addition of 3-nitrobenzenesulfonic acid. The mixture is then heated under reflux conditions to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Pyridine 3-nitrobenzenesulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Production of pyridine derivatives with reduced nitro groups.

Substitution: Generation of various substituted pyridine compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Pyridine 3-nitrobenzenesulfonate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their biological activities, particularly as potential aromatase inhibitors , which are crucial in treating hormone-sensitive cancers such as breast cancer.

Case Study: Aromatase Inhibitors

- A study synthesized a library of sulfonate and sulfonamide derivatives of resveratrol, including pyridine derivatives. These compounds were evaluated for their aromatase inhibitory potential . The results indicated that certain derivatives exhibited significant cytotoxicity against MCF7 breast cancer cells, with IC50 values demonstrating effective inhibition at low concentrations (around 2-3 μM) .

Electrochemical Applications

This compound is utilized in electroplating processes to enhance the deposition behavior of metal coatings. The compound improves the quality and uniformity of the electroplated layers, which is critical in various industrial applications.

Table 1: Electroplating Efficiency

| Compound | Electroplating Efficiency (%) |

|---|---|

| This compound | 85 |

| Conventional Sulfonates | 70 |

The enhancement in efficiency is attributed to the ability of pyridine derivatives to stabilize metal ions in solution, leading to more uniform deposition .

Environmental Applications

In environmental science, pyridine-based compounds are investigated for their ability to remove contaminants from water sources. Specifically, they are employed in the treatment of perchlorate-contaminated drinking water through ion exchange processes.

Case Study: Ion Exchange Treatment

- Research demonstrated that activated carbon tailored with pyridinium functional groups significantly improved the removal efficiency of perchlorate from groundwater. The study reported a six-fold increase in bed life for adsorbing perchlorate when using pyridinium-functionalized carbon compared to conventional methods .

Chemical Synthesis and Functionalization

This compound is also valuable in synthetic organic chemistry as a reagent for functionalizing other compounds. Its electron-deficient nature allows it to participate in various nucleophilic substitution reactions.

Table 2: Reactivity of Pyridine Derivatives

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Nucleophilic Substitution | 75 | Dinitrogen pentoxide as nitrating agent |

| Aromatic Electrophilic Substitution | 65 | Reaction with sulfuric acid at elevated temperatures |

These reactions highlight the versatility of pyridine derivatives in creating complex organic molecules .

Wirkmechanismus

The mechanism by which pyridine 3-nitrobenzenesulfonate exerts its effects involves its role as a mild acid catalyst. It facilitates the formation of cyclic orthoesters by protonating the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. The molecular targets and pathways involved include the activation of nucleosides and the stabilization of intermediates in organic reactions.

Vergleich Mit ähnlichen Verbindungen

Pyridine hydrochloride

Pyridine acetate

Pyridine sulfate

Pyridine nitrate

Biologische Aktivität

Pyridine 3-nitrobenzenesulfonate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted at the 3-position with a nitro group and a sulfonate group attached to a phenyl ring. This structure enhances its solubility and reactivity, making it a versatile candidate for various biological applications. The presence of the nitro group is particularly noteworthy, as nitro-containing compounds are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : Studies have indicated that nitropyridines can exhibit cytotoxic effects against various cancer cell lines. For instance, pyridine derivatives have shown promise in inhibiting cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .

- Interaction with Biological Targets : The compound's ability to interact with enzymes and receptors is crucial for its therapeutic potential. The electrophilic nature of the nitro group allows it to engage in nucleophilic attacks, which may lead to modifications in target proteins or nucleic acids.

- Antimicrobial Activity : Pyridine derivatives are often evaluated for their antimicrobial properties. Research has demonstrated that certain nitropyridines possess significant antibacterial activity against pathogens such as Staphylococcus aureus, indicating their potential as antibiotic agents .

Cytotoxicity Assessment

A study focused on the cytotoxic effects of this compound on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined for several cell lines, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

| A549 (lung cancer) | 25 |

These results suggest that this compound could be further explored for its anticancer properties through structural modifications aimed at enhancing potency and selectivity .

Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was tested against a panel of bacteria. The results demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

| Pseudomonas aeruginosa | >128 µg/mL |

The data indicates that while effective against certain pathogens, further optimization may be required to enhance its spectrum of activity against Gram-negative bacteria .

Eigenschaften

IUPAC Name |

3-nitrobenzenesulfonic acid;pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S.C5H5N/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;1-2-4-6-5-3-1/h1-4H,(H,10,11,12);1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZFZXZRKPNZOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.